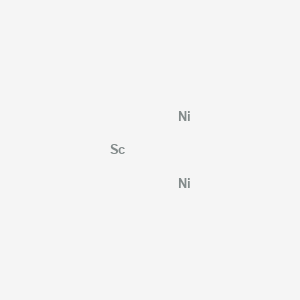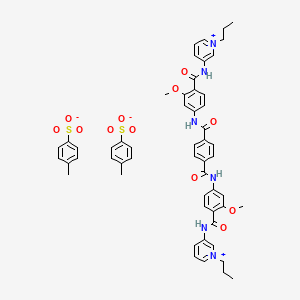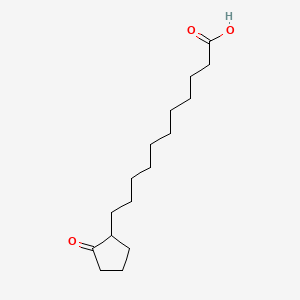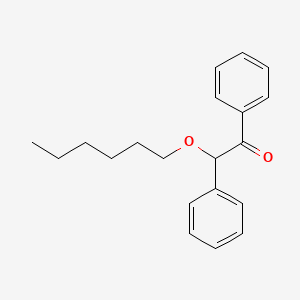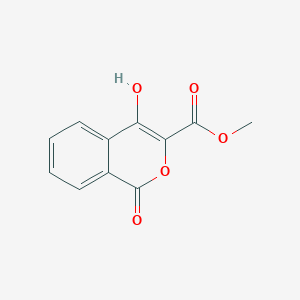
4-(Nonafluorobutyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Nonafluorobutyl)benzoic acid is a fluorinated aromatic compound with the molecular formula C11H5F9O2. This compound is characterized by the presence of a benzoic acid moiety substituted with a nonafluorobutyl group at the para position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Nonafluorobutyl)benzoic acid typically involves the reaction of 4-bromomethylbenzoic acid with nonafluorobutyl iodide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Nonafluorobutyl)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The nonafluorobutyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for converting carboxylic acids to alcohols.
Major Products Formed
The major products formed from these reactions include carboxylate salts, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-(Nonafluorobutyl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of fluorinated organic compounds and polymers.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties such as hydrophobicity and chemical resistance
Mécanisme D'action
The mechanism of action of 4-(Nonafluorobutyl)benzoic acid is primarily related to its ability to interact with various molecular targets through its fluorinated moiety. The nonafluorobutyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it useful in drug delivery systems where enhanced membrane permeability is desired. Additionally, the benzoic acid moiety can interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorobenzoic acid: A simpler fluorinated benzoic acid derivative with a single fluorine atom.
4-(Bromomethyl)benzoic acid: A precursor in the synthesis of 4-(Nonafluorobutyl)benzoic acid with a bromomethyl group instead of a nonafluorobutyl group
Uniqueness
This compound is unique due to the presence of the nonafluorobutyl group, which imparts distinct chemical and physical properties such as high thermal stability, chemical resistance, and enhanced lipophilicity. These properties make it particularly valuable in applications requiring robust and durable materials .
Propriétés
Numéro CAS |
13835-88-6 |
|---|---|
Formule moléculaire |
C11H5F9O2 |
Poids moléculaire |
340.14 g/mol |
Nom IUPAC |
4-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)benzoic acid |
InChI |
InChI=1S/C11H5F9O2/c12-8(13,6-3-1-5(2-4-6)7(21)22)9(14,15)10(16,17)11(18,19)20/h1-4H,(H,21,22) |
Clé InChI |
RHLDKBOSGKSXEL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



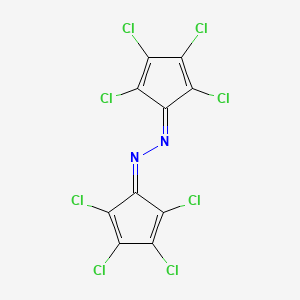

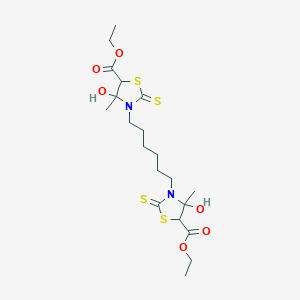
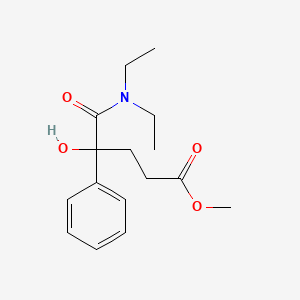
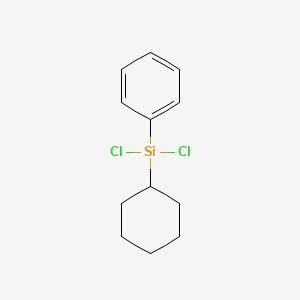
![Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate](/img/structure/B14712057.png)
